N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of related thiophene carboxamide derivatives often involves the Gewald reaction, a versatile method for thiophene synthesis. For instance, compounds such as 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes and 2-amino-4-(4-chlorophenyl)thiophene-3carboxamide were synthesized using this reaction, showcasing the method's utility in constructing thiophene cores with various substitutions (Arora, Saravanan, Mohan, & Bhattacharjee, 2013); (Bhattacharjee, Saravanan, & Mohan, 2011).
Molecular Structure Analysis
Structural analyses, such as X-ray crystallography, provide detailed insights into the molecular configuration of thiophene derivatives. For example, structural studies on 3-chloro-N-(8′-quinolyl)×benzo[b]thiophene-2-carboxamide revealed its crystalline organization and interactions, which are essential for understanding the compound's chemical behavior and potential interactions (Abbasi, Zamanian, Tarighi, & Badiei, 2011).
Chemical Reactions and Properties
The reactivity of thiophene derivatives towards forming Schiff bases or undergoing nucleophilic substitution reactions is a key aspect of their chemical properties. For instance, synthesis routes often involve reactions with aryl aldehydes or amine derivatives to yield new compounds with varied biological activities (Kumar, Anupama, & Khan, 2008).
Physical Properties Analysis
The physical properties of thiophene derivatives, such as solubility, melting points, and crystal structure, are crucial for their practical applications. These properties can significantly influence the compound's usability in pharmaceutical formulations or material science applications.
Chemical Properties Analysis
The chemical stability, reactivity, and interactions with biological targets are central to the chemical properties analysis of thiophene derivatives. Research on compounds like 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]thiophenes provides insights into their potential as allosteric enhancers or inhibitors, underscoring the importance of chemical properties in therapeutic applications (Romagnoli, Baraldi, Carrión, Lopez Cara, Cruz-López, Kimatrai Salvador, Preti, Tabrizi, Moorman, Vincenzi, Borea, & Varani, 2012).
Scientific Research Applications
Synthesis and Characterization
- The compound has been synthesized through various methods, including Gewald reaction and condensation techniques, which are fundamental for developing novel chemical entities (Arora et al., 2013).
- Characterization of such compounds involves techniques like IR, 1H NMR, and mass spectral data, crucial for confirming the structural integrity of synthesized compounds (Spoorthy et al., 2021).
Antimicrobial Activity
- Studies have shown that derivatives of this compound exhibit antimicrobial activity, making them potential candidates for developing new antimicrobial agents (Babu et al., 2013).
Antinociceptive and Anti-inflammatory Properties
- Certain derivatives have been synthesized and evaluated for their antinociceptive (pain-relieving) and anti-inflammatory activities, suggesting therapeutic potential in these areas (Shipilovskikh et al., 2020).
Pharmacological Activities
- Schiff bases and azetidinone analogues derived from this compound have shown potential antidepressant and nootropic (cognitive-enhancing) activities, indicating its relevance in CNS-related therapeutic research (Thomas et al., 2016).
Antioxidant Properties
- Some derivatives have been identified as potent antioxidants, suggesting their use in conditions where oxidative stress is a concern (Tumosienė et al., 2019).
Innovative Synthesis Techniques
- The compound has also been involved in the development of innovative synthesis techniques, such as solvent-free synthesis and microwave irradiation, which are important for environmentally friendly and efficient chemical processes (Thirunarayanan & Sekar, 2013).
properties
IUPAC Name |
N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2F2N4OS/c1-26-16(12(19)8-24-26)11-6-15(28-17(11)20)18(27)25-10(7-23)4-9-2-3-13(21)14(22)5-9/h2-3,5-6,8,10H,4,7,23H2,1H3,(H,25,27)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDFWNJLFALBJP-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)NC(CC3=CC(=C(C=C3)F)F)CN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)N[C@@H](CC3=CC(=C(C=C3)F)F)CN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2F2N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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